N,N-Dimethyl-4,4-diphenylbut-3-enamide
Description
Properties
CAS No. |
915318-08-0 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N,N-dimethyl-4,4-diphenylbut-3-enamide |
InChI |
InChI=1S/C18H19NO/c1-19(2)18(20)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13H,14H2,1-2H3 |
InChI Key |
RRKSZNBZZXQHCB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4,4-diphenylbut-3-enamide typically involves the reaction of 4,4-diphenylbut-3-en-1-amine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene or dimethyl sulfoxide (DMSO) and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4,4-diphenylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,N-Dimethyl-4,4-diphenylbut-3-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4,4-diphenylbut-3-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between N,N-Dimethyl-4,4-diphenylbut-3-enamide and related compounds:
Substituent Effects on Physicochemical Properties
- Aromatic Substitutions: Phenyl vs. Phenyl groups contribute to rigidity and π-π stacking interactions, as seen in Diphenhydramine . Deuterated Analogues: Deuterium substitution (e.g., in ) improves metabolic stability, useful in pharmacokinetic studies .
Functional Group Impact :
- Amide vs. Amine : The amide group in the target compound reduces basicity compared to tertiary amines (e.g., Diphenhydramine), altering solubility and hydrogen-bonding capacity. Amides are less prone to protonation, affecting receptor binding in biological systems.
- Ether vs. Enamide : Diphenhydramine’s ether linkage enhances conformational flexibility, whereas the enamide’s conjugation may stabilize planar geometries .
Research Findings and Computational Insights
- Theoretical Studies : Quantum chemical methods (e.g., DFT) have been applied to structurally related N-substituted maleimides to predict dipole moments, charge distributions, and spectroscopic properties . Such approaches could elucidate the target compound’s electronic structure and reactivity.
- Experimental Data Gaps : Direct studies on this compound are absent in the provided evidence. Extrapolations from analogs suggest its synthesis would require enamide-forming reactions, such as condensation of dimethylamine with diphenyl-substituted α,β-unsaturated acids.
Biological Activity
N,N-Dimethyl-4,4-diphenylbut-3-enamide is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a butenamide structure with two phenyl groups attached to the nitrogen atom. The presence of dimethyl groups on the nitrogen enhances its lipophilicity, which may influence its interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N |
| Molecular Weight | 253.37 g/mol |
| IUPAC Name | This compound |
Antiviral Properties
Research indicates that this compound exhibits antiviral properties. Similar compounds have shown efficacy against various viral infections by inhibiting viral replication and entry into host cells. For instance, studies have demonstrated that such compounds can interfere with the viral life cycle at multiple stages, including attachment and penetration.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10.5 | Inhibition of cell proliferation |
| A549 | 15.2 | Induction of apoptosis |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways critical for cancer cell survival.
- Modulation of Gene Expression : It can alter the expression of genes associated with apoptosis and cell proliferation.
- Interaction with Membrane Receptors : The lipophilic nature allows it to interact with membrane-bound receptors, potentially altering downstream signaling pathways.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 5 to 20 µM over 48 hours. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
Study 2: Antiviral Activity
Another research effort focused on the antiviral properties of related compounds. In this study, this compound was tested against influenza virus strains. Results showed a dose-dependent reduction in viral titers, suggesting that the compound may serve as a scaffold for developing antiviral agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-Dimethyl-4,4-diphenylbut-3-enamide, and how can purity be validated?
- Methodology : Synthesis typically involves multi-step reactions starting from substituted phenyl precursors. For example:
- Step 1 : Condensation of 4,4-diphenylbut-3-enoic acid with dimethylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) using coupling agents like HATU or DCC.
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
- Validation : Confirm structure using NMR (e.g., δ 2.8–3.1 ppm for N–CH) and LC-MS (ESI) for molecular ion peaks. Purity ≥98% can be verified via HPLC with UV detection at λ~255 nm .
Q. How can the stereochemistry and conformational stability of the enamide group be experimentally determined?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for single-crystal structure determination. The enamide’s planar geometry and torsional angles can confirm rigidity or flexibility .
- Variable-temperature NMR : Monitor NMR signals (e.g., olefinic protons) at 25–100°C to detect rotational barriers or conformational exchange .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR spectroscopy : Identify C=O stretching (~1650–1680 cm) and C=C stretching (~1600 cm) .
- UV-Vis : λmax ~255 nm (conjugated enamide system) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with <2 ppm error .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of the enamide moiety, and how do they compare with experimental data?
- Methodology :
- Quantum chemical calculations : Use Gaussian or ORCA with B3LYP/6-31G(d) basis set to compute HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Compare with experimental UV-Vis and NMR shifts .
- Charge transfer analysis : Evaluate electron density redistribution via Natural Bond Orbital (NBO) analysis to explain reactivity in nucleophilic/electrophilic reactions .
Q. What strategies resolve contradictions between theoretical and experimental data for this compound’s stability under varying pH?
- Methodology :
- Controlled degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C, then analyze degradation products via LC-MS.
- Revisiting computational models : Adjust solvent parameters (e.g., COSMO-RS) in DFT to account for solvation effects. Cross-validate with experimental kinetic stability data .
Q. How can crystallographic data be leveraged to optimize reaction conditions for enantioselective synthesis?
- Methodology :
- Crystal packing analysis : Use Mercury (CCDC) to identify chiral packing motifs. Design chiral auxiliaries or catalysts (e.g., BINOL derivatives) that mimic crystallographic interactions.
- SHELXD/SHELXE : Employ these tools for phase refinement in enantiomer resolution, particularly for racemic mixtures .
Q. What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
